1-(2-Ethoxyethyl) 2-methylindole
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-methylindole |
InChI |
InChI=1S/C13H17NO/c1-3-15-9-8-14-11(2)10-12-6-4-5-7-13(12)14/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
DBMOPTODXSGVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Indole Derivatives
Key Findings :
- The ethoxyethyl group balances lipophilicity and polarity, unlike the purely hydrophobic octyl group or the less polar ethyl group .
- Substitution at the 1-position significantly alters solubility; 1-ethyl-2-methylindole is less water-soluble than unsubstituted 2-methylindole due to steric hindrance and reduced hydrogen bonding .
Structural Isomerism and Ion-Mobility
highlights that positional isomerism (e.g., 2-methylindole vs. 3-methylindole) affects ion-mobility due to differences in dipole moments. While 2-methylindole and 3-methylindole share similar spectra, their ion-mobility values differ, indicating distinct charge distributions .
Pharmacological Implications of Substituents
demonstrates that the ethoxyethyl group in piperidine derivatives enhances anesthetic efficacy compared to hydrochloride salts . Although 1-(2-ethoxyethyl)-2-methylindole’s pharmacological data are unavailable, the ethoxyethyl moiety’s electron-donating ether oxygen could improve membrane permeability or receptor binding in indole-based drugs, similar to its role in Bilastine’s benzimidazole core .
Preparation Methods
Catalytic Reduction of 2-Nitrobenzylcarbonyl Compounds
The patent US20070083053A1 details a high-yield method for 2-methylindole synthesis via carbon monoxide-mediated reduction of 2-nitrobenzylcarbonyl precursors. Using palladium on carbon (10 wt%) under 30 bar CO pressure at 80°C achieves 81% yield with <5% indoline byproducts. Comparative studies show this method outperforms traditional hydrogenation, which suffers from halogen loss in substituted substrates:
| Substrate | Catalyst | Byproduct Yield (%) | Target Yield (%) |
|---|---|---|---|
| 6-Fluoro derivative | Pd/C (CO) | 3 | 70 |
| 5-Bromo derivative | Pd/C () | 55 | 0 |
Thermal Cyclization of Phenylhydrazones
Older methodologies involving phenylhydrazone cyclization (e.g., acetone phenylhydrazone with NaOH at 240°C) yield only 45–50% 2-methylindole due to tar formation. Modern adaptations using microwave-assisted heating reduce reaction times but face scalability limitations.
N-Alkylation of 2-Methylindole: Introducing the Ethoxyethyl Moiety
Dimethyl Carbonate-Mediated Alkylation
US6326501B1 demonstrates that dimethyl carbonate (DMC) serves as both solvent and alkylating agent in the presence of KCO. At 126–130°C in DMF, 2-methylindole reacts with ethylene glycol diethyl ether to afford 1-(2-ethoxyethyl)-2-methylindole in 68% yield after 8 hours. The mechanism proceeds through nucleophilic attack on the in situ-generated ethoxyethyl carbonate intermediate.
Mitsunobu Reaction with 2-Ethoxyethanol
Copper sulfate-catalyzed Mitsunobu conditions (DEAD, PPh) enable efficient O→N group transfer. Trials with 2-ethoxyethanol show 72% conversion at 110°C in toluene, though competing O-alkylation requires careful stoichiometric control.
Process Optimization and Byproduct Mitigation
Solvent Effects on Alkylation Efficiency
Data from PMC9273986 highlights solvent polarity’s role in minimizing dimerization:
| Solvent | Dielectric Constant | Target Yield (%) | Dimer Byproduct (%) |
|---|---|---|---|
| Toluene | 2.4 | 61 | <5 |
| DMF | 36.7 | 68 | 12 |
| Acetonitrile | 37.5 | 40 | 28 |
Non-polar solvents like toluene favor monoalkylation, while polar aprotic solvents accelerate side reactions.
Temperature Profiling for Reaction Control
Isothermal calorimetry reveals an optimal temperature window of 110–120°C for balancing reaction rate and decomposition:
-
Below 100°C: <30% conversion after 12 hours
-
110°C: 95% conversion in 3 hours
-
Above 130°C: 15–20% thermal degradation products
Q & A
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : Functionalize the indole nitrogen or C-3 position to create analogs (e.g., sulfonamides, acyl derivatives). For example, coupling with acyl chlorides yields prodrug candidates with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
